7-Fluoropyrido[4,3-d]pyrimidin-4-ol
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Overview
Description
7-Fluoropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry. The unique structural features of 7-Fluoropyrido[4,3-d]pyrimidin-4-ol make it a promising candidate for the development of novel drugs for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 7-Fluoropyrido[4,3-d]pyrimidin-4-ol involves the inhibition of various enzymes, including protein kinases, which play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical And Physiological Effects
7-Fluoropyrido[4,3-d]pyrimidin-4-ol has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases, which are involved in the regulation of cell growth, differentiation, and apoptosis. This compound has also been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of novel anticancer drugs.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Fluoropyrido[4,3-d]pyrimidin-4-ol in lab experiments include its potent inhibitory activity against various enzymes, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of 7-Fluoropyrido[4,3-d]pyrimidin-4-ol. One potential direction is the further optimization of its structure to improve its potency and selectivity against specific enzymes. Another direction is the evaluation of its efficacy and safety in preclinical and clinical studies for the treatment of various diseases, including cancer. Additionally, the development of novel drug delivery systems for this compound could also be explored to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 7-Fluoropyrido[4,3-d]pyrimidin-4-ol can be achieved through various methods, including the reaction of 6-chloro-2-fluoropyridine with 3-aminopyridine in the presence of a suitable base. Another method involves the reaction of 6-chloro-2-fluoropyridine with 3-aminopyridine in the presence of a palladium catalyst.
Scientific Research Applications
7-Fluoropyrido[4,3-d]pyrimidin-4-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases, which are involved in the regulation of various cellular processes. This compound has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
7-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRUMQJSJBZUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoropyrido[4,3-d]pyrimidin-4-ol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.